7-bromo-1H-benzimidazole-4-carboxylic acid
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Overview
Description
7-Bromo-1H-benzimidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom at the 7th position and a carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-benzimidazole-4-carboxylic acid typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative in the presence of a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of benzimidazole-4-carboxylic acid derivatives.
Reduction: Formation of 7-amino-1H-benzimidazole-4-carboxylic acid.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, transcription, and translation, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: Used as a precursor in the synthesis of vitamin B12.
Uniqueness: 7-Bromo-1H-benzimidazole-4-carboxylic acid is unique due to the presence of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Biological Activity
7-Bromo-1H-benzimidazole-4-carboxylic acid is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, antimicrobial agent, and anticancer drug. This article explores the biological activities associated with this compound, highlighting significant research findings, mechanisms of action, and comparative analyses with related compounds.
The molecular formula of this compound is C9H6BrN2O2. It features a bromine atom at the 7-position and a carboxylic acid group at the 4-position, which contribute to its unique chemical reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, potentially through the inhibition of specific kinases such as CK2 (Casein Kinase 2) .
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 | Induction of apoptosis |
A549 | 32.77 | CK2 inhibition and apoptosis induction |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 4 | Amikacin (MIC = 8) |
Streptococcus faecalis | 8 | Ampicillin (MIC = 100) |
Methicillin-resistant Staphylococcus aureus | 4 | Ciprofloxacin (MIC = 25) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom enhances binding affinity to enzyme active sites, while the carboxylic acid group may facilitate interactions with biological macromolecules. This dual functionality allows the compound to inhibit enzymes crucial for cancer cell survival and proliferation.
Comparative Analysis
When compared to other benzimidazole derivatives, such as 4,5-dimethylbenzimidazole and benzimidazole itself, this compound exhibits enhanced biological activity due to the presence of both the bromine atom and the carboxylic acid group. These modifications significantly alter the reactivity and biological effectiveness of the compound .
Table 3: Comparison with Related Compounds
Compound | Key Features | Biological Activity |
---|---|---|
Benzimidazole | Parent compound | Low activity |
4,5-Dimethylbenzimidazole | Methyl groups at positions 4 and 5 | Moderate activity |
This compound | Bromine at position 7; carboxylic acid at position 4 | High anticancer and antimicrobial activity |
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of various benzimidazole derivatives on MCF-7 cells. The results indicated that compounds with structural modifications similar to those found in this compound exhibited superior cytotoxicity compared to unmodified analogs .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound demonstrated significant inhibition against MRSA strains, outperforming conventional antibiotics in certain assays .
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-3H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-4(8(12)13)6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
IRSKMZANBUAPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)NC=N2)Br |
Origin of Product |
United States |
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